molecular formula C24H27N3O4S2 B2737870 4-(diethylsulfamoyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide CAS No. 1207028-92-9

4-(diethylsulfamoyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide

Cat. No.: B2737870
CAS No.: 1207028-92-9
M. Wt: 485.62
InChI Key: AMGJKMRTHVZBKL-UHFFFAOYSA-N
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Description

The compound 4-(diethylsulfamoyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide features a benzamide core substituted at position 4 with a diethylsulfamoyl group. The N-phenyl moiety is further modified via a carbamoyl methyl linker to a thiophen-2-ylmethyl group.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-3-27(4-2)33(30,31)22-13-9-19(10-14-22)24(29)26-20-11-7-18(8-12-20)16-23(28)25-17-21-6-5-15-32-21/h5-15H,3-4,16-17H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGJKMRTHVZBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the sulfamoyl group and the thiophene ring. Common reagents used in these reactions include diethylamine, thiophene-2-carboxaldehyde, and various coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide linkage can be reduced to form amines.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(diethylsulfamoyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

Key Observations

  • Activity Trends : Thiophene-containing benzamides (e.g., target compound, ) often show improved enzyme inhibition compared to phenyl or thiazole derivatives, likely due to heterocyclic flexibility and electronic effects .
  • Synthetic Flexibility : Modular synthesis (e.g., ’s triazole formation) allows rapid generation of analogs with varied substituents, enabling SAR studies .

Biological Activity

The compound 4-(diethylsulfamoyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide , also known by its CAS number 1207028-92-9, is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N3O4S2C_{24}H_{27}N_{3}O_{4}S_{2}, with a molecular weight of 479.63 g/mol. The structure features a diethylsulfamoyl group, a thiophene moiety, and a benzamide core, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These compounds have been shown to be effective against various Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Efficacy of Similar Compounds

Compound NameTarget OrganismsActivity
SulfanilamideE. coli, S. aureusBroad-spectrum antibacterial
Benzamide DerivativesC. albicansAntifungal activity observed
Thiophene DerivativesPseudomonas aeruginosaModerate activity

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of bacterial folic acid synthesis, similar to other sulfonamide derivatives. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.

Case Studies

  • Case Study on Antimicrobial Properties : A study conducted on various sulfonamide derivatives demonstrated that those with thiophene substitutions exhibited enhanced antibacterial activity compared to their non-thiophene counterparts. The study highlighted the importance of structural modifications in improving efficacy.
  • Cardiovascular Applications : Research has indicated that sulfonamide derivatives can act as selective antagonists for endothelin receptors, which are implicated in cardiovascular diseases. This suggests potential therapeutic applications for this compound in treating hypertension and heart failure.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzamide Core : The initial step involves the coupling of a thiophene derivative with a benzamide precursor.
  • Introduction of the Diethylsulfamoyl Group : This is achieved through sulfonation reactions that introduce the sulfamoyl moiety.
  • Final Modifications : Additional carbamoyl groups are introduced to enhance biological activity.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step protocols:

  • Step 1: Formation of the benzamide core via coupling reactions using dimethylformamide (DMF) or dichloromethane (DCM) as solvents under inert atmospheres .
  • Step 2: Introduction of the diethylsulfamoyl group through sulfonation with dimethylsulfamide at controlled temperatures (60–80°C) .
  • Step 3: Attachment of the thiophenylmethylcarbamoyl moiety via hydroxylation and coupling reactions, requiring pH control (7.0–8.5) and catalysts like palladium complexes .

Key Reaction Parameters

StepSolventTemperatureCatalystYield Optimization
1DMF70–80°CNone75–85%
2DCM60°CH₂SO₄65–70%
3EthanolRTPd(PPh₃)₄50–60%

Q. How can researchers characterize the compound’s purity and structural integrity?

Methodological approaches include:

  • NMR Spectroscopy: Confirm functional groups (e.g., sulfonamide at δ 3.2–3.5 ppm, benzamide carbonyl at δ 168–170 ppm) .
  • HPLC: Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry: Validate molecular weight (e.g., [M+H]⁺ at m/z 523.6) .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility and stability data across studies?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from:

  • pH-Dependent Solubility: Protonation of the sulfonamide group enhances aqueous solubility at pH > 7.0 .
  • Degradation Pathways: Stability assays under UV light or oxidative conditions (H₂O₂) reveal decomposition products, necessitating storage in amber vials at –20°C .

Q. How can structural modifications enhance biological activity while retaining core functionality?

  • Thiophene Substitution: Replacing the thiophen-2-yl group with electron-withdrawing substituents (e.g., nitro) improves binding affinity to bacterial enzymes .
  • Sulfamoyl Optimization: Diethyl-to-dimethyl substitution reduces steric hindrance, enhancing interactions with hydrophobic protein pockets .

Activity Comparison

DerivativeTarget (IC₅₀)Solubility (mg/mL)
Parent15 µM0.12 (pH 7.4)
Nitro-Thiophene8 µM0.09 (pH 7.4)
Dimethyl-Sulfamoyl6 µM0.15 (pH 7.4)

Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic Assays: Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) .
  • Molecular Docking: Simulate interactions with catalytic sites (e.g., SARS-CoV-2 Mpro, PDB ID: 6LU7) to identify key hydrogen bonds with Glu166 and His41 .

Methodological Challenges

Q. How to address low yields in final coupling steps?

  • Catalyst Screening: Test Pd₂(dba)₃ or CuI for improved efficiency in Sonogashira or Ullmann couplings .
  • Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 12 hr) and increase yields by 20% .

Q. What analytical techniques differentiate polymorphic forms?

  • PXRD: Identify crystalline vs. amorphous phases (e.g., peaks at 2θ = 12.5°, 18.7°) .
  • DSC: Detect melting points (e.g., 215–220°C) and phase transitions .

Data Interpretation

Q. How to reconcile conflicting bioactivity data in antimicrobial vs. cytotoxicity assays?

  • Selectivity Index (SI): Calculate SI = IC₅₀ (host cells)/IC₅₀ (pathogen). SI > 10 indicates therapeutic potential .
  • Metabolic Profiling: LC-MS/MS identifies metabolites responsible for off-target effects .

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